molecular formula C26H27FO4 B12108949 (2S,3S,4R,5R)-2,4-Bis(benzyloxy)-5-((benzyloxy)methyl)-3-fluorotetrahydrofuran

(2S,3S,4R,5R)-2,4-Bis(benzyloxy)-5-((benzyloxy)methyl)-3-fluorotetrahydrofuran

Cat. No.: B12108949
M. Wt: 422.5 g/mol
InChI Key: QHATWYOTYPLTII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BENZYL-3,5-DI-O-BENZYL-2-DEOXY-2-FLUORO-ALPHA-D-ARABINOFURANOSIDE is a synthetic organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes benzyl groups and a fluorine atom attached to an arabinofuranoside backbone. Its chemical properties make it a valuable tool in the synthesis of nucleoside analogs and other biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYL-3,5-DI-O-BENZYL-2-DEOXY-2-FLUORO-ALPHA-D-ARABINOFURANOSIDE typically involves multiple steps, starting from readily available starting materialsThe fluorine atom is then introduced via a fluorination reaction, often using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of catalysts or other additives to enhance the efficiency of the reactions. The final product is typically purified using techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions

BENZYL-3,5-DI-O-BENZYL-2-DEOXY-2-FLUORO-ALPHA-D-ARABINOFURANOSIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various nucleoside analogs, while oxidation and reduction reactions can produce different derivatives with altered functional groups .

Scientific Research Applications

BENZYL-3,5-DI-O-BENZYL-2-DEOXY-2-FLUORO-ALPHA-D-ARABINOFURANOSIDE has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including nucleoside analogs.

    Biology: Employed in the study of enzyme mechanisms and the development of enzyme inhibitors.

    Medicine: Investigated for its potential use in antiviral and anticancer therapies due to its ability to mimic natural nucleosides.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of BENZYL-3,5-DI-O-BENZYL-2-DEOXY-2-FLUORO-ALPHA-D-ARABINOFURANOSIDE involves its interaction with specific molecular targets, such as enzymes involved in nucleoside metabolism. The compound can inhibit these enzymes by mimicking the natural substrates, thereby blocking the enzymatic activity and affecting cellular processes. This mechanism is particularly relevant in the context of antiviral and anticancer research, where the compound’s ability to interfere with nucleic acid synthesis is exploited .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,5-Tri-O-benzyl-alpha/beta-D-arabinofuranose
  • 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose
  • 2,3,5-Tri-O-benzyl-D-ribose

Uniqueness

BENZYL-3,5-DI-O-BENZYL-2-DEOXY-2-FLUORO-ALPHA-D-ARABINOFURANOSIDE is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. This fluorine atom enhances the compound’s stability and alters its reactivity compared to similar compounds. Additionally, the specific arrangement of benzyl groups provides unique steric and electronic effects, making it a valuable tool in synthetic chemistry and biomedical research .

Properties

Molecular Formula

C26H27FO4

Molecular Weight

422.5 g/mol

IUPAC Name

3-fluoro-2,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolane

InChI

InChI=1S/C26H27FO4/c27-24-25(29-17-21-12-6-2-7-13-21)23(19-28-16-20-10-4-1-5-11-20)31-26(24)30-18-22-14-8-3-9-15-22/h1-15,23-26H,16-19H2

InChI Key

QHATWYOTYPLTII-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(O2)OCC3=CC=CC=C3)F)OCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.